
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether (also known as BMS-806) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BMS-806 is a small molecule inhibitor that targets the HIV-1 virus, which causes AIDS.
作用机制
The mechanism of action of BMS-806 involves the inhibition of the HIV-1 virus by targeting the viral capsid protein. The capsid protein is responsible for the assembly of the virus, and BMS-806 disrupts this process by binding to the protein and preventing it from forming the viral core. This prevents the virus from replicating and infecting other cells.
Biochemical and Physiological Effects
BMS-806 has been shown to have minimal toxicity and side effects in animal studies. The compound has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. BMS-806 has been shown to have a long half-life, which means that it can remain in the body for an extended period of time.
实验室实验的优点和局限性
One of the advantages of using BMS-806 in lab experiments is its specificity for the HIV-1 virus. This means that it can be used to study the virus and its mechanisms of action without affecting other cellular processes. However, one of the limitations of using BMS-806 is its cost, as it is a complex molecule that requires a multistep synthesis process.
未来方向
There are several future directions for the research and development of BMS-806. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the further study of the compound's potential applications in treating other viral infections and cancer. Additionally, BMS-806 could be used as a tool in studying the mechanism of action of the HIV-1 virus and other viruses. Overall, BMS-806 has shown promising results in scientific research and has the potential to be a valuable tool in drug development.
合成方法
The synthesis method of BMS-806 involves a multistep process that starts with the preparation of 2-naphthol. The 2-naphthol is then reacted with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The 2-naphthyl chlorosulfonate is then reacted with morpholine to form 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene. The final step involves the reaction of 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene with methyl iodide to form BMS-806.
科学研究应用
BMS-806 has been extensively studied for its potential applications in drug development. The compound has shown promising results in inhibiting the HIV-1 virus by targeting the viral capsid protein. BMS-806 has also been studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, BMS-806 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
属性
分子式 |
C19H24N2O7S2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
4-(6-methoxy-5-morpholin-4-ylsulfonylnaphthalen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H24N2O7S2/c1-26-18-5-2-15-14-16(29(22,23)20-6-10-27-11-7-20)3-4-17(15)19(18)30(24,25)21-8-12-28-13-9-21/h2-5,14H,6-13H2,1H3 |
InChI 键 |
PJQCEVNIUBQTOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
规范 SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
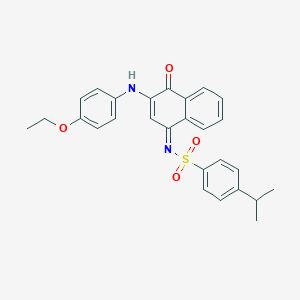


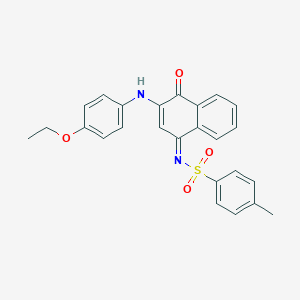
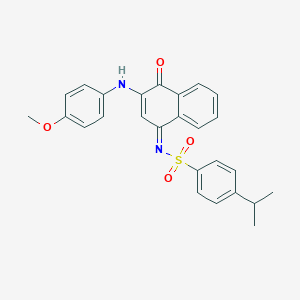
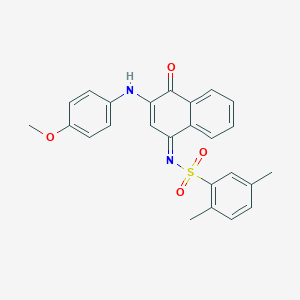

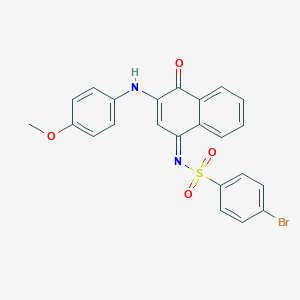
![4-isopropyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281522.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)